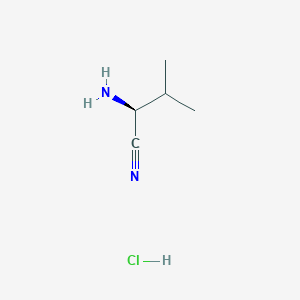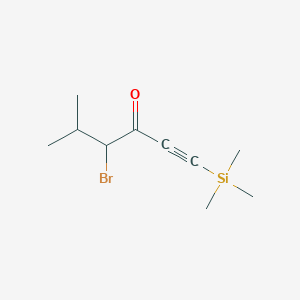
4-Brom-5-methyl-1-(trimethylsilyl)hex-1-in-3-on
Übersicht
Beschreibung
“4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one” is a chemical compound with the CAS Number: 1461715-58-1 . It has a molecular weight of 261.23 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H17BrOSi/c1-8(2)10(11)9(12)6-7-13(3,4)5/h8,10H,1-5H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 261.23 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthese von Imidazolen
Imidazole sind wichtige Heterocyclen in Pharmazeutika, und 4-Brom-5-methyl-1-(trimethylsilyl)hex-1-in-3-on spielt eine Rolle in ihrer regiokontrollierten Synthese . Die Verbindung kann als Vorläufer bei der Bildung von Bindungen während des Aufbaus des Imidazolrings dienen, was für die Herstellung funktionaler Moleküle mit spezifischen Eigenschaften unerlässlich ist.
Alkylierung von β-Ketoestern
In der organischen Synthese wird die Verbindung für die Alkylierung des Dianions von β-Ketoestern am γ-Kohlenstoff verwendet . Dieser Prozess ist wichtig für die Modifizierung der Estergruppe, um zusätzliche funktionelle Gruppen einzuführen, die die Reaktivität und Eigenschaften des Esters verändern können.
Herstellung von terminalen konjugierten Enynen
Terminale konjugierte Enyne finden Anwendung in der Materialwissenschaft und Nanotechnologie. This compound wird bei ihrer Herstellung eingesetzt und bietet einen Weg zur Synthese komplexer Strukturen mit potenziellen elektronischen und optischen Anwendungen .
Synthese von allenischen Alkoholen
Allenische Alkohole sind Zwischenprodukte bei der Synthese biologisch aktiver Moleküle. Die fragliche Verbindung kann bei der Herstellung dieser Alkohole verwendet werden, die bei der Entwicklung neuer Arzneimittel wertvoll sind .
Bioreduktionsstudien
Die Verbindung wurde in asymmetrischen Bioreduktionsstudien verwendet, um ihre Umwandlung in (S)-4-(trimethylsilyl)-3-butin-2-ol zu untersuchen. Diese Forschung ist im Bereich der grünen Chemie von Bedeutung, wo biokompatible, wasserunlösliche ionische Flüssigkeiten für Reaktionen eingesetzt werden .
Synthese von antiviralen Medikamenten
Eine Anwendung in der medizinischen Chemie beinhaltet die Verwendung von This compound für die Synthese von Entecavir, einem antiviralen Medikament zur Behandlung von Hepatitis B . Die Verbindung stellt einen wichtigen Zwischenschritt im Produktionsprozess des Medikaments dar.
Analytische Chemie
In der analytischen Chemie wird die Verbindung zur Methodenentwicklung und -validierung in Techniken wie NMR, HPLC, LC-MS und UPLC verwendet. Ihre klar definierte Struktur und Reaktivität machen sie zu einem geeigneten Kandidaten für das Testen und Kalibrieren von Analysegeräten .
Wirkmechanismus
Target of Action
Similar compounds have been known to act as propargylating agents .
Mode of Action
It’s structurally similar compound, 3-bromo-1-trimethylsilyl-1-propyne, acts as a propargylating agent and is used for the alkylation of dianion of beta-keto esters at gamma-carbon .
Biochemical Pathways
It plays an important role in the synthesis of allenic alcohols and terminal conjugated enynes .
Result of Action
Similar compounds have been used in the synthesis of various organic compounds .
Biochemische Analyse
Biochemical Properties
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a propargylating agent, which means it can add a propargyl group to other molecules. This interaction is crucial in the alkylation of dianions of beta-keto esters at the gamma-carbon . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the target biomolecules.
Cellular Effects
The effects of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins and enzymes can lead to changes in cellular behavior, including alterations in metabolic flux and gene expression patterns . These changes can have downstream effects on cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This inhibition or activation can lead to changes in the enzyme’s activity, affecting various biochemical pathways . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux by altering the levels of specific metabolites . These changes can influence the overall metabolic state of the cell, leading to shifts in energy production, biosynthesis, and degradation pathways.
Transport and Distribution
The transport and distribution of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its biological activity, as its presence in specific tissues or organelles may enhance or inhibit its effects.
Subcellular Localization
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.
Eigenschaften
IUPAC Name |
4-bromo-5-methyl-1-trimethylsilylhex-1-yn-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrOSi/c1-8(2)10(11)9(12)6-7-13(3,4)5/h8,10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDMQOXPNXBFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C#C[Si](C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride](/img/structure/B1378685.png)

![1-[(4-Amino-3-fluorophenyl)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B1378687.png)

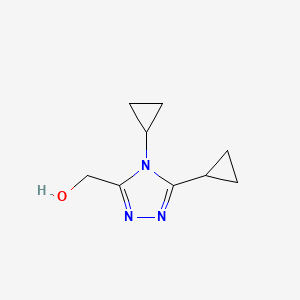
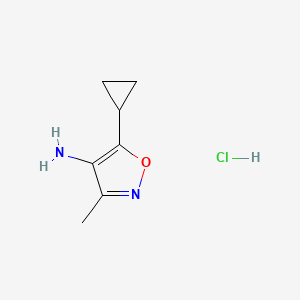

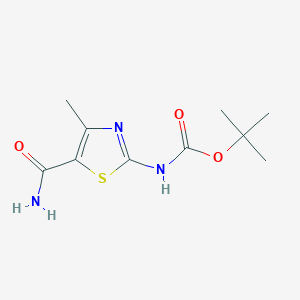
![2-[(2-aminoethyl)amino]-N-[(pyridin-2-yl)methyl]acetamide trihydrochloride](/img/structure/B1378696.png)



